1,1-Diethyl-3-phenylurea
Description
Historical Context and Evolution of Phenylurea Chemistry
The study of phenylurea compounds dates back to the foundational era of organic chemistry. The synthesis of urea (B33335) by Friedrich Wöhler in 1828 from inorganic precursors was a pivotal moment, and subsequent research naturally extended to its derivatives. Early investigations into phenylureas were largely academic, exploring their synthesis and fundamental reactions. orgsyn.org For instance, the reaction of aniline (B41778) salts with potassium cyanate (B1221674) was an early method for preparing phenylurea. orgsyn.org Over time, the scope of phenylurea chemistry expanded dramatically. In 1952, chemists at E. I. du Pont de Nemours and Company patented a series of aryl urea derivatives as herbicides, which included commercially successful compounds like monuron (B1676734) and diuron. wikipedia.org This marked a significant transition of phenylureas from academic curiosities to compounds with major industrial and agricultural applications. wikipedia.orgresearchgate.net The evolution continued with the discovery of phenylurea derivatives exhibiting a wide range of biological activities, including cytokinin activity, which regulates cell division and shoot formation in plants. taylorfrancis.com This has led to the classification of cytokinins into adenine-based and urea-type categories. taylorfrancis.com
Rationale for Academic Investigation of Substituted Phenylureas
The academic interest in substituted phenylureas is multifaceted, stemming from their utility in various scientific domains. A primary driver for their investigation is their role as versatile intermediates in organic synthesis. ontosight.ai The urea functional group can participate in a variety of chemical transformations, making these compounds valuable building blocks for more complex molecules. solubilityofthings.com
Furthermore, the structural features of phenylureas, particularly their capacity for hydrogen bonding, make them compelling subjects for studies in supramolecular chemistry and materials science. lookchem.com Researchers explore how modifications to the phenylurea structure influence molecular interactions and the properties of resulting materials, such as polymers. ontosight.ailookchem.com In medicinal chemistry, substituted phenylureas are investigated for their potential biological activities. solubilityofthings.commdpi.com The phenylurea scaffold is present in numerous compounds studied for various therapeutic applications. ontosight.aimdpi.comnih.gov Research in this area often involves synthesizing libraries of derivatives to establish structure-activity relationships (SAR), which are crucial for the development of new therapeutic agents. mdpi.com The interaction of phenylurea herbicides with biological systems, such as their binding to proteins like bovine serum albumin, is also a significant area of academic inquiry to understand their molecular mechanisms and potential environmental impact. nih.gov
Specific Research Focus on 1,1-Diethyl-3-phenylurea: Aims and Scope of Inquiry within Chemical Sciences
This compound (N,N-Diethyl-N'-phenylurea) serves as a specific case study within the broader field of phenylurea research. solubilityofthings.comontosight.ai Its structure, featuring two ethyl groups on one nitrogen and a phenyl group on the other, provides a unique combination of hydrophobic and aromatic character that influences its reactivity and interactions. ontosight.aisolubilityofthings.com
Research on this particular compound aims to elucidate its fundamental chemical and physical properties. This includes determining its solubility in various solvents, which is crucial for its application in chemical reactions. solubilityofthings.com It is typically soluble in organic solvents like ethanol (B145695) and acetone (B3395972) but has poor solubility in water. solubilityofthings.com
The synthesis of this compound is another key area of investigation. solubilityofthings.comontosight.ai Various synthetic routes are explored, such as the reaction of diethylamine (B46881) with phenylisocyanate, providing insights into reaction mechanisms and functional group transformations. ontosight.ai More advanced methods, like the palladium-catalyzed reductive carbonylation of nitroaromatics, have also been developed for the synthesis of unsymmetrical ureas, including this compound. rsc.org Another reported synthesis involves the visible-light-promoted oxidative desulphurisation of isothiocyanates and amines. rsc.org
The compound is also utilized in research to understand how structural modifications impact its properties. solubilityofthings.com By studying derivatives of this compound, chemists can gain a deeper understanding of structure-property relationships, which is fundamental to designing new molecules with desired functions. solubilityofthings.com While some urea derivatives have been explored for biological activity, the specific applications of this compound are not extensively documented in scientific literature, highlighting it primarily as a compound for fundamental chemical research. ontosight.aisolubilityofthings.comontosight.ai
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆N₂O | ontosight.aichemsrc.com |
| Molecular Weight | 192.26 g/mol | ontosight.aichemsrc.com |
| Appearance | White crystalline solid or powder | solubilityofthings.com |
| Melting Point | 45-48°C | ontosight.ai |
| Density | 1.072 g/cm³ | chemsrc.com |
| Boiling Point | 353.6°C at 760 mmHg | chemsrc.com |
| Flash Point | 167.6°C | chemsrc.com |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) | solubilityofthings.comontosight.ai |
| CAS Registry Number | 1014-72-8 | ontosight.aichemsrc.com |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Data | Source(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.32 (d, J = 8.8 Hz, 2H), 7.19 (d, J = 8.8 Hz, 2H), 6.44 (s, 1H), 3.33 (q, J = 7.1 Hz, 4H), 1.18 (t, J = 7.1 Hz, 6H) | rsc.org |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.54, 139.26, 128.72, 122.68, 119.75, 41.54, 13.87 | rsc.org |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.38 (d, 2H, J = 8.0 Hz), 7.26 (t, 2H, J = 7.5 Hz), 7.00 (t, 1H, J = 7.3 Hz), 6.40 (br, s, 1H), 3.37-3.33 (q, 4H, J = 7.1 Hz), 1.20 (t, 6H, J = 7.1 Hz) | rsc.org |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 154.6, 139.2, 128.7, 122.7, 119.8, 41.5, 13.9 | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
1,1-diethyl-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-13(4-2)11(14)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJBSYYIOPSWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143905 | |
| Record name | Urea, 1,1-diethyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014-72-8 | |
| Record name | N,N-Diethyl-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1014-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1,1-diethyl-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1,1-diethyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,1 Diethyl 3 Phenylurea
Classical Synthetic Approaches to Substituted Phenylureas
The foundational methods for synthesizing substituted ureas, including 1,1-Diethyl-3-phenylurea, have been well-established for decades. These approaches typically rely on the reaction of key intermediates like isocyanates and amines and have been the bedrock of industrial production.
Phosgene-Based and Phosgene-Free Routes to this compound Precursors
The primary precursor for the most common synthesis of this compound is phenyl isocyanate. The generation of this isocyanate can be approached through methods involving the highly toxic chemical phosgene (B1210022) or via safer, phosgene-free alternatives.
Phosgene-Based Route : The traditional industrial synthesis of isocyanates involves the reaction of a primary amine, in this case, aniline (B41778), with phosgene (COCl₂). nih.gov This process, while efficient, is fraught with significant safety and environmental hazards due to the extreme toxicity of phosgene. nih.govrug.nl The use of phosgene is a cornerstone industrial method for producing isocyanates, which are crucial for manufacturing ureas, carbamates, and polyurethanes. iupac.org
Phosgene-Free Routes : Growing safety and environmental concerns have driven the development of numerous phosgene-free pathways. nih.gov These methods aim to reduce hazards while maintaining synthetic efficiency. researchgate.net
Carbonyldiimidazole (CDI) : N,N'-Carbonyldiimidazole is a crystalline solid that serves as a much safer substitute for phosgene. It reacts with amines to form an intermediate that can then generate the desired isocyanate or react directly with another amine to form the urea (B33335). nih.gov
In-situ Isocyanate Generation : Methods like the Hoffmann, Curtius, and Lossen rearrangements can produce isocyanates in situ, avoiding the need to handle phosgene directly, though these are often less suitable for large-scale commercial production. rsc.org
Oxidative Desulfurization : Phenyl isothiocyanate can be converted to phenyl isocyanate. One modern approach uses visible-light-promoted oxidative desulfurization to prepare unsymmetrical ureas from isothiocyanates and amines. rsc.org
Electrochemical Methods : A newer, phosgene-free route involves the electrochemical oxidation of oxamic acids to generate isocyanate intermediates in situ, which can then react with amines to form ureas. acs.org
Blocked Isocyanates : N-substituted trichloroacetamides can function as "blocked isocyanates." Through base-catalyzed condensation with amines, they can form ureas by eliminating chloroform, likely via an isocyanate intermediate. acs.org
Amine-Isocyanate Condensation Reactions in this compound Synthesis
The most direct and widely documented method for synthesizing this compound is the condensation reaction between phenyl isocyanate and diethylamine (B46881). ontosight.ai This reaction involves the nucleophilic attack of the secondary amine (diethylamine) on the electrophilic carbonyl carbon of the isocyanate (phenyl isocyanate), forming the stable urea linkage.
This classical approach is highly efficient and forms the basis for many urea syntheses. nih.gov The reaction is typically conducted in an anhydrous solvent to prevent the isocyanate from reacting with water.
| Reactant 1 | Reactant 2 | Product | Reference |
| Phenyl isocyanate | Diethylamine | This compound | ontosight.ai |
Carbonylation Chemistry in this compound Formation
Carbonylation reactions, which involve the introduction of a carbonyl group (CO) into a molecule, offer a powerful alternative to phosgene-based routes. Reductive carbonylation of nitroaromatics is a particularly relevant method for synthesizing phenylureas.
In a specific example, this compound was synthesized via the palladium-on-carbon (Pd/C) catalyzed reductive carbonylation of nitrobenzene (B124822) in the presence of diethylamine. rsc.org This one-pot reaction uses carbon monoxide as the carbonyl source. The process involves the reduction of the nitro group of nitrobenzene to an amine, which then undergoes carbonylation and reaction with diethylamine to form the final product. A study reported achieving a 56% yield for this compound using this method with molybdenum hexacarbonyl as the CO source and sodium iodide as an additive. rsc.org
Another study detailed the reductive carbonylation of nitrobenzene with carbon monoxide and diethylamine using a catalyst system composed of sulfur or a sulfur compound and a vanadium(V) compound, which also yields N,N-diethyl-N'-phenylurea as the main product. cas.cz
| Starting Material | Reagents | Catalyst System | Product | Yield | Reference |
| Nitrobenzene | Diethylamine, Mo(CO)₆ | Pd/C, NaI | This compound | 56% | rsc.org |
| Nitrobenzene | Diethylamine, CO | Sulfur/Vanadium(V) | N,N-Diethyl-N'-phenylurea | - | cas.cz |
Modern and Sustainable Synthetic Strategies for this compound
Contemporary research in chemical synthesis emphasizes the development of more efficient, safer, and environmentally benign processes. These modern strategies often employ advanced catalytic systems and adhere to the principles of green chemistry.
Catalytic Systems for this compound Production
Catalysis is central to modern synthesis, enabling reactions under milder conditions with higher selectivity and efficiency.
Palladium Catalysis : As mentioned, palladium catalysts are effective for the reductive carbonylation of nitrobenzene to form this compound. rsc.org Palladium-catalyzed oxidative carbonylation of amines is also a well-explored route for urea synthesis. nih.govresearchgate.net
Vanadium/Sulfur Catalysis : A catalyst system of sulfur and a vanadium(V) compound has been shown to promote the reductive carbonylation of nitrobenzene with diethylamine to produce the target urea. cas.cz The efficiency of the sulfur component was found to increase in the order: S < CS₂ < H₂S < COS. cas.cz
Photocatalysis : Visible-light-promoted synthesis offers a green alternative. One study demonstrated the synthesis of this compound with a 77% yield through the visible-light-promoted oxidative desulfurization of phenyl isothiocyanate in the presence of diethylamine. rsc.org Another highly efficient method involves the visible-light-induced decarboxylation of a 3-phenyl dioxazolone, which reacts with diethylamine to give this compound in 96% yield. mdpi.comresearchgate.net This reaction proceeds under mild conditions and without an external photocatalyst. mdpi.com
| Method | Reactants | Catalyst/Conditions | Yield | Reference |
| Visible-Light Photocatalysis | 3-Phenyl dioxazolone, Diethylamine | 10 W Blue LED, room temp. | 96% | mdpi.com |
| Visible-Light Photocatalysis | Phenyl isothiocyanate, Diethylamine | Visible Light, O₂ | 77% | rsc.org |
Green Chemistry Principles and Methodologies in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.cnbridgew.edu These principles are increasingly being applied to urea synthesis.
Prevention of Waste : The first principle of green chemistry is to prevent waste rather than treating it after it has been created. skpharmteco.com High-yield reactions, such as the 96% yield achieved in the photocatalytic synthesis from dioxazolone, exemplify this principle by minimizing byproduct formation. mdpi.comskpharmteco.com
Use of Safer Solvents and Reagents : A core goal is to replace hazardous reagents like phosgene with safer alternatives such as CO₂, N,N'-carbonyldiimidazole, or by using catalytic cycles that avoid toxic intermediates. nih.govsigmaaldrich.cn The development of syntheses that can be performed in water or under solvent-free conditions is also a key objective. rsc.org
Design for Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. acs.org The visible-light-induced syntheses are prime examples, operating at room temperature and thus offering significant energy savings over methods requiring high heat. rsc.orgmdpi.com
Catalysis : The use of catalysts is inherently green as it allows for reactions with higher atom economy, lower energy input, and reduced waste compared to stoichiometric reactions. sigmaaldrich.cn The catalytic systems described for this compound synthesis align with this principle.
The broader trend in urea production is moving towards more sustainable feedstocks, such as using "green ammonia" produced via renewable energy and carbon dioxide captured from the air or industrial processes. rsc.orgresearch.csiro.auresearchgate.net While these large-scale industrial strategies are primarily focused on urea as a fertilizer, the underlying principles of sustainability and green chemistry are directly applicable to the synthesis of specialty chemicals like this compound.
Mechanistic Investigations and Kinetic Studies of 1,1 Diethyl 3 Phenylurea Reactions
Elucidation of Reaction Mechanisms for 1,1-Diethyl-3-phenylurea Formation and Transformations
The formation of this compound typically proceeds through the nucleophilic addition of diethylamine (B46881) to phenyl isocyanate. This reaction is a cornerstone of urea (B33335) synthesis and is characterized by the attack of the nitrogen atom of the amine on the electrophilic carbon atom of the isocyanate group. The general mechanism is widely applied in the synthesis of various substituted ureas. nih.govnih.gov Alternative synthetic routes can involve phosgene (B1210022) substitutes like 1,1'-carbonyldiimidazole (B1668759) or triphosgene, which first react with an amine to generate an aryl isocyanate in situ. mdpi.com
Transformations of phenylureas, such as hydrolysis, are significantly influenced by environmental conditions like pH. researchgate.net The degradation can proceed through different pathways depending on the reagents involved. For instance, nitrosation of ureas with nitrous acid has been studied to understand the formation of potentially carcinogenic nitroso compounds. rsc.orgresearchgate.net Advanced oxidation processes using ozone or persulfate also lead to the degradation of phenylurea compounds through complex radical-mediated reaction pathways. nih.govresearchgate.net
The primary mechanism for the formation of N,N'-disubstituted ureas involves key intermediates. In syntheses utilizing phosgene substitutes, an aryl carbamoyl (B1232498) intermediate is formed, which then generates a highly reactive aryl isocyanate. mdpi.com The subsequent nucleophilic attack by an amine proceeds through a transition state leading to the final urea product.
In the case of hydrolysis, kinetic evidence suggests the formation of a zwitterionic intermediate. researchgate.net Depending on the pH, this zwitterion's breakdown can be the rate-determining step. The initial product of this transformation is often phenylisocyanate. researchgate.net For other transformations, such as the reaction with nitrous acid, the mechanism involves the rapid formation of an O-nitroso compound as an initial intermediate. rsc.org This intermediate then undergoes rearrangement, with the rate-controlling step being the loss of a proton, to form N-nitrosophenylurea or a benzenediazonium (B1195382) ion. rsc.org In reactions with other molecules like benzil (B1666583) in acidic solutions, a diol intermediate has been identified. rsc.org
Catalysts, solvents, and additives play a crucial role in directing the reaction pathways and influencing the rate of both formation and transformation of this compound.
Catalysis:
Acid-Base Catalysis: The hydrolysis of phenylureas is subject to both specific acid-general base catalysis at low pH and specific basic-general acid catalysis at high pH. researchgate.net Bifunctional acid-base buffers, such as phosphate (B84403) and carbonate buffers, are particularly effective catalysts for this process. researchgate.net
Base Catalysis: In synthetic preparations, bases like triethylamine (B128534) are commonly used to facilitate the reaction, particularly when starting from precursors other than isocyanates. nih.gov
Metal Catalysis: Certain synthetic methodologies for ureas, especially those involving carbonylation reactions, utilize metal catalysts. For example, Palladium (Pd)-based catalysts have been employed for the oxidative carbonylation of arylamines to produce ureas and related compounds. researchgate.net
Solvents and Additives: The choice of solvent can significantly impact reaction kinetics and selectivity. Solvents like toluene, diethyl ether, and ethanol (B145695) are commonly used in synthesis. nih.govnih.gov The solvent can influence the stability of intermediates and transition states, thereby altering the reaction rate. miami.edu For instance, in Pd-catalyzed reductive carbonylation of nitrobenzene (B124822), the addition of a co-solvent to methanol (B129727) was found to strongly influence the selectivity towards 1,3-diphenylurea (B7728601). researchgate.net In nitrosation reactions, the presence of nucleophilic additives like halide ions can alter the reaction mechanism by competing for the nitrosating agent. rsc.orgresearchgate.net
Kinetic Modeling and Rate Law Determination for this compound Synthesis and Degradation
Kinetic studies are essential for understanding the rates at which this compound is formed and degraded. The degradation of structurally similar phenylurea herbicides has been shown to follow pseudo-first-order kinetics under various advanced oxidation processes. researchgate.net Kinetic models are developed to predict the elimination rate of these compounds in different environments. nih.gov
The table below presents experimentally determined rate constants for the reaction of various phenylurea herbicides with ozone and hydroxyl radicals, illustrating the data used in kinetic modeling.
| Compound | Rate Constant with O₃ (M⁻¹s⁻¹) | Rate Constant with OH• (M⁻¹s⁻¹) |
|---|---|---|
| Isoproturon | 2191 ± 259 | (7.9 ± 0.1) x 10⁹ |
| Chlortoluron | 393.5 ± 8.4 | (6.9 ± 0.2) x 10⁹ |
| Diuron | 16.5 ± 0.6 | (6.6 ± 0.1) x 10⁵ |
| Linuron | 1.9 ± 0.2 | (5.9 ± 0.1) x 10⁹ |
Temperature has a significant effect on the reaction kinetics of urea formation, as described by the Arrhenius equation. An increase in temperature generally leads to a higher reaction rate constant. Kinetic studies on the analogous reaction between phenyl isocyanate and 1,2-propanediol, catalyzed by triethylamine, provide insight into the thermodynamic activation parameters. researchgate.net While specific data for this compound is not detailed, these values for a similar urethane (B1682113) formation reaction are illustrative.
The table below summarizes the activation parameters for the urethane reaction, demonstrating the energy requirements and the nature of the transition state.
| Activation Parameter | Value |
|---|---|
| Activation Energy (Eₐ) | 74.1 kJ·mol⁻¹ |
| Activation Enthalpy (ΔH) | 71.3 kJ·mol⁻¹ |
| Activation Entropy (ΔS) | -30.5 J·mol⁻¹·K⁻¹ |
Information regarding the effect of pressure on the kinetics of this compound reactions is not extensively documented in the reviewed literature. Generally, pressure effects are most significant for reactions in the gas phase or for liquid-phase reactions that involve a substantial change in volume upon forming the transition state.
The kinetic isotope effect (KIE) is a critical tool for elucidating reaction mechanisms by measuring the change in reaction rate when an atom in a reactant is replaced with one of its isotopes. wikipedia.org A significant KIE indicates that the bond to the isotopically substituted atom is being formed or broken in the rate-determining step of the reaction. wikipedia.org
Studies on related urea compounds have effectively used this principle. For example, a primary kinetic isotope effect was observed in the nitrosation of 1,3-dialkylureas. researchgate.net This finding provided strong evidence that the rate-limiting step of the mechanism is the transfer of a proton from the initial O-nitroso intermediate to the solvent. researchgate.netresearchgate.net Similarly, a nitrogen isotope effect (k¹⁴/k¹⁵) of 1.022 was measured for the 1,3-elimination reaction of 3-phenylpropyltrimethylammonium (B1216647) iodide, confirming the involvement of C-N bond cleavage in the rate-determining step. researchgate.net These examples demonstrate how isotope effect studies can provide detailed mechanistic insights into reactions involving urea and related functional groups.
Chemical Reactivity and Derivatization of 1,1 Diethyl 3 Phenylurea
Functional Group Transformations and Modification Reactions of the 1,1-Diethyl-3-phenylurea Core
The core structure of this compound offers several avenues for chemical modification. The reactivity of the urea (B33335) linkage and the attached phenyl and diethylamino groups can be selectively exploited to generate a diverse range of derivatives.
Reactions at the Urea Nitrogen Atoms and Amide Linkage
The urea moiety is a key structural element that exhibits reactivity characteristic of amides. The nitrogen atom adjacent to the phenyl group (N-3) is significantly less basic than the one bearing the two ethyl groups (N-1) due to the delocalization of its lone pair of electrons into the aromatic ring. This difference in electron density influences the regioselectivity of reactions at the nitrogen atoms.
The N-H proton of the urea linkage can be deprotonated by a strong base, generating an anion that can participate in various nucleophilic reactions. For instance, N-alkylation and N-acylation reactions can introduce new substituents. A study on N-phenylurea demonstrated its reaction with chloroacetyl chloride to form an N-acylurea intermediate, which could then be reacted with substituted phenols. researchgate.net A similar pathway could be envisioned for this compound, leading to more complex derivatives.
Furthermore, the urea functionality is known to react with certain reagents to form other functional groups. For example, phenylurea can undergo dehydrative tosylation to produce N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), an electrophilic cyanating agent. acs.orgacs.org This suggests that the urea linkage in this compound could potentially be transformed into other reactive intermediates. While the hydrolysis of the amide linkage in ureas is possible, it is generally slow under neutral conditions. oecd.org
| Reaction Type | Reagent Example | Potential Product Class |
| N-Acylation | Acetyl Chloride | N-Acetyl-1,1-diethyl-3-phenylurea |
| N-Alkylation | Methyl Iodide (with base) | 1,1-Diethyl-3-methyl-3-phenylurea |
| Condensation | 1,3-Diketone | N-aryl pyrimidinone derivative |
| Dehydrative Cyanation | p-Toluenesulfonyl Chloride | N-cyano derivative |
Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Moiety
The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic rings. The urea substituent, specifically the -NH-C(O)N(Et)₂ group, acts as an activating group and an ortho, para-director. This is because the lone pair of electrons on the nitrogen atom attached to the ring can be donated to the aromatic system, stabilizing the cationic intermediate (the sigma complex) formed during the attack of an electrophile at the ortho and para positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 2-nitro- and 4-nitro-substituted this compound derivatives. Studies on other phenylurea derivatives have shown a strong preference for substitution at the para-position. nih.gov
| EAS Reaction | Typical Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 1,1-Diethyl-3-(4-nitrophenyl)urea |
| Bromination | Br₂, FeBr₃ | 1,1-Diethyl-3-(4-bromophenyl)urea |
| Acylation | CH₃COCl, AlCl₃ | 1,1-Diethyl-3-(4-acetylphenyl)urea |
| Sulfonation | SO₃, H₂SO₄ | 4-(3,3-Diethylureido)benzenesulfonic acid |
Conversely, nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound is generally not favored. SNAr reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) at positions ortho or para to a good leaving group (such as a halide). mdpi.com The unsubstituted phenyl ring of the parent molecule lacks the necessary activation for this type of transformation. However, if the phenyl ring were first modified via EAS to include such activating groups, subsequent SNAr reactions would become feasible.
Transformations Involving the N,N-Diethylamino Functional Group
The N,N-diethylamino group is a relatively stable tertiary amine moiety integrated into the urea structure. Direct transformations on this group without affecting the rest of the molecule are less common than reactions at the other functional sites. The lone pair on the N-1 nitrogen is primarily involved in resonance with the adjacent carbonyl group, making it less nucleophilic than a typical tertiary amine.
Potential reactions, though not widely documented for this specific compound, could theoretically include oxidation under harsh conditions to form an N-oxide or other oxidized species. However, the presence of the more reactive phenyl ring and N-H group makes selective transformation of the diethylamino group challenging. The primary role of this group is to modulate the electronic properties and steric environment of the urea core.
This compound as a Synthetic Intermediate and Building Block
The varied reactivity of its functional groups makes this compound a potentially useful building block for the synthesis of more complex molecular architectures, including heterocyclic systems and supramolecular structures.
Utility in the Synthesis of Heterocyclic Compounds
Urea and its derivatives are well-established precursors in heterocyclic synthesis. tandfonline.com They can provide one or more nitrogen atoms and a carbon atom for the construction of the heterocyclic ring. By undergoing condensation reactions with bifunctional reagents, this compound could be used to form a variety of heterocyclic scaffolds.
For example, reaction with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, could lead to the formation of substituted pyrimidinone rings through a Biginelli-type reaction. tandfonline.com Similarly, condensation with α,β-unsaturated carbonyl compounds or other electrophilic partners could yield different five- or six-membered N-heterocycles. The synthesis of isoindol heterocyclic ureas has been achieved through the condensation of N-aminophthalimide with N,N-disubstituted carbamates, demonstrating the versatility of urea-like structures in forming complex heterocyclic systems. clockss.org
| Reactant Type | Potential Heterocyclic Product |
| 1,3-Dicarbonyl Compound | Pyrimidinone |
| α-Diketone | Imidazolidinone |
| Hydrazine Derivative | Triazinone |
| α-Haloketone | Oxazolinone |
Role in the Construction of Macrocycles and Supramolecular Structures
The urea functional group is of significant interest in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. This property allows urea-containing molecules to self-assemble into well-defined larger structures, including macrocycles and polymers.
Although this compound itself has only one N-H donor, it can be functionalized to create bifunctional monomers suitable for macrocyclization. For instance, introducing a reactive group (e.g., an amine or isocyanate) onto the phenyl ring via the reactions described in section 4.1.2 would create a molecule with two reactive ends. Such monomers can then be linked together, often through the formation of additional urea linkages, to construct large ring structures known as macrocycles. chinesechemsoc.orgchinesechemsoc.org The synthesis of tetraurea and octaurea macrocycles from phenylenediamine and diisocyanate building blocks highlights the utility of the urea moiety in forming these complex architectures. chinesechemsoc.orgchinesechemsoc.org The specific conformation and rigidity of the building blocks play a crucial role in directing the cyclization process over polymerization. chinesechemsoc.org
Reactivity Under Specific Chemical Conditions of this compound
Hydrolytic Stability and Chemical Degradation Mechanisms
The hydrolytic stability of this compound, as with other phenylurea compounds, is significantly influenced by environmental conditions such as pH, temperature, and the presence of catalytic substances. The degradation of phenylureas in aqueous environments is a critical aspect of their chemical reactivity profile.
The primary mechanism for the chemical degradation of phenylureas in aqueous solution is hydrolysis. This process typically involves the cleavage of the urea bond. Kinetic studies on various phenylureas suggest that the reaction proceeds through an addition-elimination mechanism. The rate of hydrolysis is generally dependent on the pH of the solution.
In more neutral or acidic conditions, the hydrolysis mechanism can be more complex. Kinetic evidence for phenylureas points to the formation of a phenylisocyanate intermediate, which occurs via a zwitterionic intermediate. The formation of this zwitterion can proceed through different catalytic routes depending on the pH:
Low pH: Specific acid–general base catalysis.
High pH: Specific basic–general acid catalysis.
Intermediate pH: A proton switch mechanism facilitated by buffers.
Once formed, the phenylisocyanate intermediate is unstable in water and rapidly hydrolyzes to form aniline (B41778) and carbon dioxide. The diethylamine (B46881) moiety would be released concurrently. Therefore, the principal degradation products from the complete hydrolysis of this compound are expected to be aniline and diethylamine.
While susceptible to hydrolysis under certain conditions, some related urea compounds exhibit considerable stability. For instance, the calculated half-life for the hydrolysis of 1,3-Dimethylurea is over one year, indicating that the stability of the urea linkage can be substantial.
Table 1: Factors Influencing the Hydrolytic Degradation of Phenylureas
| Factor | Effect on Hydrolysis Rate | Mechanism |
| pH | Rate is pH-dependent; complex relationship with leveling effects at high pH. | Influences catalytic pathways (acid/base catalysis) and the formation of unreactive conjugate bases. |
| Temperature | Increased temperature generally increases the reaction rate. | Provides the necessary activation energy for the hydrolytic reaction. |
| Buffers | Bifunctional buffers (e.g., phosphate (B84403), carbonate) can act as efficient catalysts. | Participate in proton transfer steps, facilitating the formation of the zwitterionic intermediate. |
Photochemical Reactivity and Light-Induced Transformations
The photochemical reactivity of phenylurea compounds involves transformations induced by the absorption of light, typically in the ultraviolet spectrum. These light-induced transformations represent a significant abiotic degradation pathway in sunlit environments. The specific reactions and products depend on the irradiation conditions and the chemical environment.
Studies on analogous compounds, such as Fenuron (B33495) (3-phenyl-1,1-dimethylurea) and Monuron (B1676734) (3-(p-chlorophenyl)-1,1-dimethylurea), provide insight into the potential photochemical behavior of this compound. The photochemical behavior of phenylurea herbicides has been a subject of considerable research.
The primary photochemical processes for phenylureas can involve several pathways:
Photo-oxidation: In the presence of oxygen and photosensitizers, reactive oxygen species can be generated, leading to the oxidation of the molecule.
Photo-hydrolysis: Light can accelerate the hydrolysis process, leading to the cleavage of the urea bond.
Ring Modification: Reactions can occur on the phenyl ring. For substituted phenylureas like Monuron, a primary photoproduct results from the substitution of the chlorine atom with a hydroxyl group. For the unsubstituted phenyl ring in this compound, hydroxylation of the aromatic ring is a plausible transformation pathway.
Side-chain Reactions: Modifications of the alkyl groups (diethylamino group) can also occur, such as N-dealkylation.
For Fenuron, which is structurally very similar to this compound, photolysis studies are particularly relevant. The transformation pathways can lead to a variety of photoproducts. While specific studies on this compound are not detailed in the provided search results, based on the reactivity of related compounds, a range of transformations can be anticipated.
Table 2: Potential Light-Induced Transformation Products of this compound (Based on Analogs)
| Transformation Pathway | Potential Product(s) | Reference Compound(s) |
| Ring Hydroxylation | 1,1-Diethyl-3-(hydroxyphenyl)urea (ortho-, meta-, or para- isomers) | Monuron, Diuron |
| Urea Bond Cleavage | Aniline, Diethylamine | General Phenylurea Hydrolysis |
| N-De-ethylation | 1-Ethyl-3-phenylurea | General Phenylurea Metabolism |
Theoretical and Computational Studies of 1,1 Diethyl 3 Phenylurea
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are pivotal in understanding the fundamental properties of 1,1-diethyl-3-phenylurea at the molecular level. These methods allow for the detailed exploration of its electronic structure and energy landscape.
Density Functional Theory (DFT) Analysis of Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For phenylurea derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to analyze molecular orbitals and charge distribution. nih.gov
Studies on analogous phenylurea compounds, such as 1,1-dimethyl-3-phenylurea (fenuron), reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding charge transfer within the molecule. The delocalization of these orbitals facilitates charge transfer effects. nih.gov The presence of different substituent groups, like the ethyl groups in this compound, influences the electronic environment. solubilityofthings.com For instance, in related phenylureas, substitutions on the phenyl ring can affect the delocalization of molecular orbitals. nih.gov
The charge distribution, often analyzed through methods like Natural Bond Orbital (NBO) analysis, provides insights into the polarity and reactivity of different parts of the molecule. The carbonyl group (C=O) and the nitrogen atoms of the urea (B33335) moiety are regions of particular interest due to their potential for hydrogen bonding and other intermolecular interactions. nih.gov
Conformational Analysis and Potential Energy Surfaces of this compound
The flexibility of this compound arises from the rotation around several single bonds. Conformational analysis helps identify the most stable arrangements of the molecule in three-dimensional space. Potential energy surface (PES) scans, performed using computational methods, can map the energy changes associated with the rotation around specific bonds, such as the N-C bond connecting the phenyl group to the urea nitrogen. nih.gov
For the related compound fenuron (B33495), PES scans have identified two stable conformers, an anti and a syn form, resulting from this internal rotation. nih.gov Similar conformational possibilities exist for this compound. The relative energies of these conformers determine their population at a given temperature. Studies on similar molecules like 1,3-diphenylurea (B7728601) have also identified multiple conformers, including trans-cis and trans-trans arrangements, stabilized by weak intramolecular hydrogen bonds. psu.edu The presence of the two ethyl groups adds further complexity to the conformational landscape of this compound.
Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for validation. DFT methods are commonly used to calculate vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net
For various phenylurea derivatives, calculated vibrational frequencies have shown good agreement with experimental data, aiding in the assignment of spectral bands to specific molecular motions. researchgate.netresearchgate.net Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net For instance, ¹H and ¹³C NMR chemical shifts have been calculated for this compound and are available in the literature, providing a valuable reference for experimental characterization. rsc.org These predictions are crucial for confirming the structure and purity of synthesized compounds.
Molecular Dynamics and Monte Carlo Simulations
While quantum chemical calculations focus on the properties of a single molecule, molecular dynamics (MD) and Monte Carlo simulations are used to study the behavior of the molecule in a larger system, such as in a solvent or in an aggregated state.
Solvent Effects and Solvation Dynamics Studies
The solubility and behavior of this compound are significantly influenced by the solvent. solubilityofthings.com It exhibits moderate solubility in organic solvents like ethanol (B145695) and acetone (B3395972), which is attributed to its non-polar alkyl chains. solubilityofthings.com Conversely, its solubility in water is poor due to the hydrophobic nature of the diethyl and phenyl groups. solubilityofthings.com
MD simulations can model the interactions between this compound and solvent molecules, providing a dynamic picture of the solvation process. For example, studies on the related 1-phenylurea (B166635) have investigated its solubility in various solvents, revealing the importance of solvent-solute and solvent-solvent molecular interactions. acs.org Simulations can also explore how the presence of a solvent affects the conformational preferences of the molecule. For instance, in fenuron, the interaction with a solvent like DMSO can cause a blue shift in the electronic transitions corresponding to the C=O orbitals. nih.gov
Intermolecular Interactions and Aggregation Behavior
In the solid state and in concentrated solutions, molecules of this compound can interact with each other, leading to aggregation. These intermolecular interactions are primarily driven by hydrogen bonding involving the N-H group and the carbonyl oxygen, as well as van der Waals forces.
Crystal structure analysis of related compounds, such as 1,3-diethyl-1,3-diphenylurea, shows the formation of centrosymmetric dimers through C-H···O contacts. iucr.orgresearchgate.net The packing of molecules in the crystal is determined by these and other weak interactions. iucr.org MD simulations can be used to study the dynamics of aggregation and the stability of different aggregated structures in various environments. These simulations can provide insights into the forces driving self-assembly and the resulting morphology of the aggregates.
Computational Approaches to Structure-Reactivity Relationships in Phenylurea Chemistry
Computational chemistry has emerged as an indispensable tool for elucidating the intricate relationships between the molecular structure of phenylurea compounds and their chemical reactivity and biological activity. These theoretical methods provide profound insights into molecular conformations, electronic properties, and intermolecular interactions that govern the behavior of these compounds. By employing a range of computational techniques, from quantum mechanics to molecular modeling, researchers can predict and rationalize the activity of phenylureas, including this compound, thereby guiding the design of new derivatives with desired properties.
A variety of computational approaches are utilized to explore the structure-activity relationships (SAR) of phenylurea derivatives. Quantum chemical methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are fundamental in determining the optimized geometries, conformational preferences, and electronic structures of these molecules. acs.orgnih.govacs.orgresearchgate.net For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the structures of phenylurea herbicides to understand their interaction with antibodies. nih.govresearchgate.net Such studies analyze molecular electrostatic potential (ESP) maps, which reveal the electron distribution and potential sites for electrophilic and nucleophilic attack, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. nih.govresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a particularly powerful computational approach in phenylurea chemistry. nih.govresearchgate.netacs.org QSAR studies establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govacs.org These models often incorporate descriptors derived from computational calculations, such as lipophilicity (log P), electronic parameters (e.g., ionization potential, LUMO energy), and spatial or topological indices. nih.govresearchgate.netacs.org By identifying the key molecular features that influence activity, QSAR models serve as predictive tools for assessing the potential efficacy or toxicity of novel phenylurea derivatives. researchgate.netacs.org
Conformational analysis is another critical area explored through computational methods. Studies have reported on the potential energy surfaces (PES) for rotation around key chemical bonds in phenylurea molecules. acs.orgacs.org For example, calculations using B3LYP and MP2 methods have determined the rotational barriers for alkyl and phenyl groups, revealing the most stable conformations. acs.orgacs.org Understanding the preferred three-dimensional structure is vital, as it dictates how the molecule interacts with biological targets, such as enzymes or receptors. nih.govresearchgate.net Molecular docking simulations further build on this by predicting the binding modes of phenylurea compounds within the active sites of proteins, offering a structural basis for their mechanism of action. nih.govmdpi.com
Research Findings
Detailed computational studies have yielded significant insights into the structure-reactivity of phenylureas.
| Substituent Group | Maximum Rotational Barrier (kcal/mol) |
| Methyl | 0.9 |
| Ethyl | 6.2 |
| Isopropyl | 6.0 |
| tert-Butyl | 4.6 |
| Phenyl | 2.4 |
| Data derived from MP2 level of theory calculations, showing the energy required for rotation around the N-C(substituent) bond. acs.orgacs.org |
Structure-Activity Relationship (SAR) and QSAR Models: QSAR studies have successfully correlated molecular descriptors with the biological activity of phenylurea herbicides. nih.govacs.org Key findings include:
Hydrophobicity (log P): This has been identified as a critical factor in several QSAR models, often showing a quadratic correlation with activity. nih.gov This suggests an optimal lipophilicity for biological interaction and transport.
Electronic Properties: Parameters such as the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) have been shown to be important determinants for antibody recognition and other biological interactions. nih.gov The ionization potential, another electronic descriptor, has been used in combination with log P to create satisfactory QSAR models for predicting mammalian toxicity (LD50). researchgate.net
Spatial Descriptors: The three-dimensional arrangement of atoms and functional groups is crucial. acs.org Pharmacophore analysis, which identifies the essential 3D arrangement of features necessary for biological activity, has been used to understand antibody-phenylurea recognition. nih.govresearchgate.net These analyses often highlight the importance of hydrophobic features, aromatic rings, and hydrogen-bond acceptors. researchgate.net
A study on the ecotoxic hazard of phenylureas demonstrated that QSAR models combining the partition coefficient (log P) and electronic terms derived from MNDO quantum mechanical calculations could provide satisfactory estimates of toxicity. researchgate.net Another recent study developed robust QSAR models using multiple linear regression (MLR) and machine learning (Random Forest, RF) methods to predict the environmental risk limits of phenylurea herbicides, identifying spatial, electronic, and hydrophobicity descriptors as key influencers. acs.org
| QSAR Model Parameter | Influence on Phenylurea Activity/Toxicity |
| Hydrophobicity (log P) | A primary factor, often with an optimal value for activity. nih.govnih.gov |
| Electronic Descriptors (E-LUMO, Ionization Potential) | Correlates with antibody recognition and mammalian toxicity. nih.govresearchgate.net |
| Spatial/Structural Descriptors | Key in determining binding affinity and environmental risk. acs.org |
| Molecular Electrostatic Potential (ESP) | Relates electron distribution in substituents to antibody binding. nih.govresearchgate.net |
| This table summarizes key molecular descriptors and their established roles in determining the biological and toxicological properties of phenylurea compounds based on various QSAR studies. |
These computational approaches provide a powerful framework for understanding and predicting the behavior of this compound and related compounds at a molecular level, facilitating the rational design of molecules for various applications, from agriculture to materials science.
Advanced Analytical Methodologies for Characterization of 1,1 Diethyl 3 Phenylurea
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular architecture of 1,1-Diethyl-3-phenylurea, offering insights into its atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the various proton environments in the molecule. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region. The ethyl groups give rise to a characteristic quartet and triplet pattern due to spin-spin coupling between the methylene (B1212753) and methyl protons. The N-H proton of the urea (B33335) linkage often presents as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the urea group is typically observed at a characteristic downfield chemical shift. The aromatic carbons of the phenyl ring show distinct signals, and the carbons of the diethylamino group are also readily identified. A reference literature ¹³C NMR spectrum of N-phenyl-N',N'-diethylurea was recorded in deuterated dimethyl sulfoxide (B87167) (C2D6SO) using a Tesla BS567A instrument. spectrabase.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H (ortho) | 7.2 - 7.4 (multiplet) | 120 - 125 |
| Phenyl-H (meta) | 7.2 - 7.4 (multiplet) | 128 - 130 |
| Phenyl-H (para) | 6.9 - 7.1 (multiplet) | 118 - 122 |
| N-H | 8.0 - 8.5 (singlet) | - |
| -CH₂- (ethyl) | 3.2 - 3.4 (quartet) | 40 - 45 |
| -CH₃ (ethyl) | 1.1 - 1.3 (triplet) | 13 - 16 |
| C=O (urea) | - | 155 - 160 |
| Phenyl-C (ipso) | - | 138 - 142 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, effectively creating a "molecular fingerprint."
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected absorptions include the N-H stretching vibration, the C=O stretching of the urea carbonyl group, C-N stretching vibrations, and aromatic C-H and C=C stretching and bending vibrations from the phenyl ring. The presence of a strong C=O stretching band is a key indicator of the urea functionality.
Raman Spectroscopy: Raman spectroscopy also probes the vibrational modes of the molecule. For substituted ureas, Raman spectra can provide valuable information, particularly for the symmetric vibrations and vibrations of the carbon skeleton which may be weak in the IR spectrum. The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of this compound.
Table 2: Characteristic IR and Raman Vibrational Frequencies for Phenylurea Derivatives
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3400 | 3300 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2970 | 2850 - 2970 |
| C=O Stretch (Amide I) | 1630 - 1680 | 1630 - 1680 |
| N-H Bend (Amide II) | 1510 - 1570 | 1510 - 1570 |
| C-N Stretch | 1200 - 1350 | 1200 - 1350 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
Mass Spectrometry (High-Resolution MS, Tandem MS) for Molecular Formula and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₁₁H₁₆N₂O, the theoretical exact mass is 192.1263 g/mol . spectrabase.com High-resolution mass spectrometry can confirm this exact mass, which in turn verifies the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS): Tandem MS involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting product ions. The fragmentation pattern provides valuable information about the structure of the molecule. Common fragmentation pathways for phenylurea derivatives involve cleavage of the urea bonds and fragmentation of the alkyl and phenyl substituents. The analysis of these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule.
Table 3: Expected Mass Spectrometric Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₆N₂O |
| Exact Mass | 192.1263 |
| Nominal Mass | 192 |
| Key Fragmentation Ions (m/z) | [M-C₂H₅]⁺, [M-N(C₂H₅)₂]⁺, [C₆H₅NHCO]⁺, [C₆H₅NH₂]⁺, [N(C₂H₅)₂]⁺ |
UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Phenylurea derivatives exhibit characteristic absorption bands in the UV region due to the presence of the aromatic phenyl ring and the carbonyl group of the urea moiety. The absorption spectrum is influenced by the electronic conjugation between these groups. The position and intensity of the absorption maxima (λmax) can be affected by the solvent polarity. For instance, in a study of 1,1-dimethyl-3-phenylurea (fenuron), the maximum absorption was observed at 259 nm, attributed to an n-π* transition. scholarsresearchlibrary.com Similar electronic transitions are expected for this compound.
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for determining its purity.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Gas Chromatography (GC): GC is a powerful technique for the separation and quantification of volatile and thermally stable compounds. However, many phenylurea compounds are thermally labile and may degrade in the hot injector of a gas chromatograph. springernature.com To overcome this, derivatization is often employed to convert the analyte into a more volatile and stable form prior to GC analysis. When coupled with a mass spectrometer (GC-MS), this method provides both quantitative information and structural confirmation of the analyte.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and versatile technique for the analysis of a broad range of compounds, including those that are not suitable for GC. For phenylurea derivatives, reversed-phase HPLC with UV detection is a common analytical method. springernature.comnih.gov The compound is separated on a nonpolar stationary phase (such as C18) with a polar mobile phase. The retention time is a characteristic property of the compound under specific chromatographic conditions and can be used for its identification. The area under the chromatographic peak is proportional to the concentration of the analyte, allowing for accurate quantitative analysis. The purity of a sample of this compound can be determined by the presence of a single major peak in the chromatogram.
Table 4: Typical HPLC Parameters for Phenylurea Analysis
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |
| Detection | UV Absorbance (e.g., at 245 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 10 - 20 µL |
Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Complex Mixture Analysis
Hyphenated analytical techniques are essential for the separation, identification, and quantification of this compound in complex matrices. These methods couple the separation power of chromatography with the detection and structural elucidation capabilities of spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) is a viable technique for the analysis of urea derivatives. However, many phenylurea herbicides are known to be thermally labile, which can make direct GC analysis challenging without prior chemical derivatization. For many ureas, derivatization, such as the preparation of trimethylsilyl (B98337) (TMS) derivatives, is employed to increase volatility and thermal stability, making them more amenable to GC-MS analysis nih.gov. A mass spectrum for this compound is noted in the SpectraBase database, confirming its characterization by this method is possible spectrabase.com.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common and powerful technique for the determination of phenylurea herbicides, often in environmental water samples. Electrospray ionization (ESI) is a soft ionization technique frequently used, which can produce both positive protonated molecules ([MH]+) and negative deprotonated ions ([M-H]−) nih.gov. The choice of ion polarity can affect sensitivity, with negative ion monitoring sometimes providing a better signal-to-noise ratio nih.gov.
Collision-induced dissociation (CID) within the mass spectrometer provides structural information. For N',N'-dialkyl ureas, a common fragmentation pathway involves the loss of the R₂NH group nih.gov. This predictable fragmentation is crucial for structural confirmation in complex mixtures. LC-MS methods have demonstrated the capacity for quantitative analysis at very low concentrations, with detection limits in the nanogram per liter (ng/L) range nih.gov.
Interactive Data Table: Typical LC-MS Parameters for Phenylurea Herbicide Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Chromatography Column | C18 Reversed Phase (e.g., 2 mm i.d. x 15 cm) | nih.gov |
| Mobile Phase | Methanol/Water Gradient | nih.gov |
| Ionization Source | Electrospray Ionization (ESI) | nih.gov |
| Detected Ions | [MH]+ and [M-H]− | nih.gov |
| Detection Limits | Low ng/L to pg injected | nih.gov |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents another powerful hyphenated technique for the unambiguous identification of compounds in mixtures. While it offers detailed structural information, specific applications of LC-NMR for the analysis of this compound were not identified in the surveyed literature.
X-ray Crystallography and Solid-State Characterization
The solid-state structure of a compound, determined through X-ray crystallography, provides definitive proof of its molecular structure, conformation, and intermolecular interactions.
Single-Crystal and Powder X-ray Diffraction for Crystal Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Powder X-ray diffraction (PXRD) is used to identify crystalline phases and can be used for structure determination in cases where suitable single crystals cannot be grown.
A specific crystal structure determination for this compound is not publicly available. However, the analysis of a closely related compound, 1,3-Diethyl-1,3-diphenylurea , provides a clear example of the detailed structural insights that can be gained from SC-XRD. The study of this symmetrical derivative of urea revealed that the molecule exhibits non-crystallographic C₂ symmetry nih.gov. The coordination environment around the nitrogen atoms is nearly planar, a result of amide-type resonance and interaction with the phenyl substituents nih.gov. In the crystal lattice, molecules form centrosymmetric dimers through C–H···O contacts nih.gov.
Interactive Data Table: Crystallographic Data for the Related Compound 1,3-Diethyl-1,3-diphenylurea
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₇H₂₀N₂O | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | researchgate.net |
| Unit Cell Dimension (a) | 9.6990 (5) Å | nih.gov |
| Unit Cell Dimension (b) | 16.7622 (10) Å | nih.gov |
| Unit Cell Dimension (c) | 10.6011 (5) Å | nih.gov |
| Unit Cell Angle (β) | 118.854 (4)° | nih.gov |
| Volume (V) | 1509.52 (14) ų | nih.gov |
| Molecules per Unit Cell (Z) | 4 | nih.gov |
Investigation of Polymorphism and Co-crystallization Phenomena
The study of polymorphism (the ability of a solid material to exist in multiple crystalline forms) and co-crystallization (forming a crystal with a second component) is critical as these different forms can have distinct physicochemical properties. While no studies detailing polymorphism or co-crystallization of this compound have been found, research on analogous compounds highlights the importance of these phenomena in the phenylurea class.
Polymorphism: Research on 1,3-diphenylurea (B7728601) has shown that its crystal structure and hydrogen-bonding patterns undergo abrupt changes when pressure is increased to 1.8 GPa researchgate.net. This pressure-induced structural phase transition, confirmed by in-situ high-pressure synchrotron X-ray diffraction, is a clear demonstration of polymorphism in a closely related molecule researchgate.net.
Co-crystallization: Phenylureas have been investigated as components in co-crystals. For instance, 1-phenylurea (B166635) has been successfully co-crystallized with various nitrobenzoic acids, such as 2-nitrobenzoic acid and 3-nitrobenzoic acid researchgate.net. These new multi-component crystalline solids are characterized using methods including infrared spectroscopy and single-crystal X-ray diffraction to determine the new intermolecular hydrogen bonding synthons that define the co-crystal structure researchgate.net. This approach is a key strategy for tuning the physical properties of molecular solids.
Applications of 1,1 Diethyl 3 Phenylurea in Advanced Chemical Synthesis and Materials Science
Role in Organic Synthesis as a Synthetic Reagent, Ligand, or Catalyst Component
While specific documented instances of 1,1-Diethyl-3-phenylurea as a synthetic reagent, ligand, or catalyst component are limited, the fundamental structure of N,N-disubstituted ureas provides a basis for its potential applications. Urea (B33335) derivatives are recognized for their ability to act as ligands in coordination chemistry. nih.gov The nitrogen and oxygen atoms in the urea moiety possess lone pairs of electrons, enabling them to coordinate with metal centers. This coordination can influence the reactivity and selectivity of catalytic processes.
The derivatization of the nitrogen atoms, as seen in this compound, allows for the fine-tuning of the ligand's electronic and steric properties. nih.gov This modulation is crucial in optimizing the performance of metal catalysts in various organic transformations. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand is critical for accelerating the oxidative addition and reductive elimination steps of the catalytic cycle. While direct studies involving this compound are not prominent, the broader class of urea derivatives has been explored for these purposes.
Utility as a Building Block in Polymer and Resin Chemistry
The application of urea derivatives in polymer and resin chemistry is well-established, and this compound can be considered within this context.
Monomer or Co-monomer in Polymerization Reactions
Substituted urea linkages are integral to the structure of polyurea and polyurethane polymers. mdpi.comresearchgate.net These polymers are typically synthesized through the reaction of isocyanates with amines or polyols. While this compound itself is not a typical monomer for direct polymerization in these systems, its synthesis from an isocyanate (phenyl isocyanate) and a secondary amine (diethylamine) is a fundamental reaction in this field. Understanding the formation of such urea linkages is crucial for controlling the properties of the resulting polymers.
Functional Additive or Cross-linking Agent in Polymeric Systems
Certain urea derivatives have been identified as effective accelerators for the curing of epoxy resins. google.com Specifically, phenyl urea derivatives can be used in conjunction with polyamine curing agents to facilitate the cross-linking of epoxy resins at lower temperatures. google.com These accelerators function by activating the epoxy groups, thereby speeding up the curing process. While patents often refer to phenyl urea or 1,3-diphenyl urea, the potential for this compound to act in a similar capacity exists, given its structural similarities. The reactivity of such accelerators can be influenced by the nature of the substituents on the urea nitrogen atoms. For instance, 1,1-dialkyl-3-arylureas can release reactive species at elevated temperatures that synergistically accelerate the curing reaction with agents like dicyandiamide. google.com
Table 1: Comparison of Urea-based Accelerators in Epoxy Resin Systems
| Accelerator | Curing Agent | Effect on Curing |
| 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron) | Dicyandiamide | Accelerates curing at lower temperatures |
| (1,1′-methylenedi-p-phenylene)bis(3,3-dimethylurea) | Dicyandiamide | Comparable acceleration to Diuron |
| 1,1-dimethylurea | Dicyandiamide | Comparable reactivity to standard uron accelerators |
| 1,1-diethylurea | Dicyandiamide | Slightly less reactive than 1,1-dimethylurea |
This table is based on data for analogous compounds and illustrates the general role of substituted ureas as curing accelerators. google.com
Exploration in Agrochemical Sciences: Mechanistic Insights from a Purely Chemical Perspective
Phenylurea herbicides are a significant class of agrochemicals that function by inhibiting photosynthetic electron transport at photosystem II. herts.ac.uk The microbial degradation of these herbicides is a key area of environmental research. From a purely chemical perspective, the initial steps of degradation for N,N-dimethyl-substituted phenylurea herbicides often involve mono-N-demethylation. researchgate.net This process is a chemical transformation that reduces the herbicidal activity and is a crucial step in the environmental fate of these compounds. While specific studies on the chemical breakdown pathways of this compound are not extensively detailed, the principles of N-dealkylation observed in structurally similar herbicides like fenuron (B33495) (1,1-dimethyl-3-phenylurea) provide a strong model for its expected chemical behavior in environmental systems. researchgate.netnih.gov The presence of the diethyl groups would likely lead to a stepwise N-deethylation process under similar microbial or chemical oxidative conditions.
Precursor for Structurally Related Functional Materials
The synthesis of functional materials often relies on the use of versatile molecular precursors that can be modified to achieve desired properties. Phenylurea derivatives serve as valuable intermediates in the synthesis of more complex molecules, including dyes and pharmaceuticals. researchgate.net For example, phenylurea derivatives can be incorporated into the triazine ring to synthesize novel bifunctional reactive dyes for textile applications. researchgate.net The presence of the phenylurea moiety can influence the dye's fastness properties and its affinity for different fibers.
Furthermore, the synthesis of 1,3-disubstituted ureas is a common strategy for creating molecules with specific biological activities or material properties. nih.gov These syntheses often involve the reaction of an isocyanate with an amine. Therefore, this compound can be seen as a product of such a synthetic pathway and, in turn, its core structure can be a template for the design of new functional materials. By modifying the phenyl ring or the diethylamino group, a wide array of derivatives with tailored electronic, optical, or biological properties could be developed.
Environmental Fate and Chemical Degradation Pathways of 1,1 Diethyl 3 Phenylurea
Abiotic Transformation Processes in Environmental Compartments
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For 1,1-Diethyl-3-phenylurea, key abiotic transformations include photolysis, hydrolysis, and chemical oxidation, which are influenced by environmental factors such as sunlight, pH, and the presence of reactive chemical species.
Photolysis, or photo-degradation, is a primary abiotic process for the transformation of many phenylurea herbicides exposed to sunlight. The photochemical behavior of these compounds is largely dependent on the nature and position of substituents on the aromatic ring. While direct photolysis can occur, indirect photolysis, mediated by naturally occurring photosensitizers like dissolved organic matter (DOM), is often a more significant pathway in sunlit natural waters.
The degradation of phenylurea herbicides can proceed through several mechanisms:
N-Dealkylation: A common pathway is the stepwise removal of the alkyl groups from the urea (B33335) nitrogen. For this compound, this would involve the sequential loss of its two ethyl groups, a process of N-de-ethylation.
Hydroxylation of the Aromatic Ring: Hydroxyl radicals (•OH), generated photochemically in the environment, can attack the phenyl ring, leading to the formation of hydroxylated derivatives. nih.gov
Photo-Fries Rearrangement: In unhalogenated phenylureas, an intramolecular rearrangement similar to the photo-Fries rearrangement can be a main reaction pathway when excited by UV radiation. researchgate.net
Oxidation of Alkyl Groups: The ethyl groups attached to the urea moiety can undergo oxidation. nih.gov
Table 1: Common Photo-Degradation Pathways for Phenylurea Herbicides
| Pathway | Description | Relevance to this compound |
|---|---|---|
| N-Dealkylation | Stepwise removal of alkyl groups (e.g., methyl, ethyl) from the terminal nitrogen atom of the urea side chain. | Expected to be a primary pathway, leading to 1-Ethyl-3-phenylurea and subsequently 3-Phenylurea. |
| Ring Hydroxylation | Addition of hydroxyl (-OH) groups to the phenyl ring, mediated by reactive oxygen species like hydroxyl radicals. | A likely transformation, resulting in various hydroxylated isomers of the parent compound and its de-ethylated metabolites. |
| Side-Chain Oxidation | Oxidation of the N-alkyl substituents. | The ethyl groups may be oxidized, leading to more complex degradation products. nih.gov |
| Photo-Fries Rearrangement | Intramolecular rearrangement of the phenylurea structure upon UV absorption. | A possible pathway for the non-halogenated phenyl ring of this compound. researchgate.net |
Hydrolysis is the chemical breakdown of a compound due to reaction with water. Phenylurea herbicides are generally considered to be chemically stable in aqueous solutions within the typical environmental pH range of 4 to 10. oup.com This stability is attributed to the resilience of the amide bond in the urea structure to cleavage under moderate temperature and pH conditions. oup.com
While the amide linkage is susceptible to hydrolysis, the rate is typically very slow under environmental conditions, with calculated half-lives that can exceed one year. Therefore, hydrolysis is not considered a major degradation pathway for phenylurea herbicides in most soil and aquatic environments when compared to microbial degradation or photolysis. oup.com If hydrolysis were to occur, it would likely involve the cleavage of the urea bridge, which could theoretically lead to the formation of aniline (B41778) and a diethylamine (B46881) derivative. However, significant hydrolytic degradation generally requires more extreme conditions of pH or temperature.
Chemical Oxidation and Reduction Pathways in Abiotic Environmental Matrices
In abiotic environmental settings, chemical oxidation is a more significant degradation pathway than reduction for phenylurea herbicides. The primary drivers of this oxidation are highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These radicals are generated through various processes, including the photolysis of nitrate (B79036) and the interaction of sunlight with dissolved organic matter. researchgate.net
Advanced Oxidation Processes (AOPs), which involve the generation of •OH radicals, have been shown to effectively degrade phenylurea compounds. researchgate.net The reaction between a phenylurea herbicide and •OH radicals is rapid and primarily proceeds via two mechanisms:
Addition to the aromatic ring: The hydroxyl radical adds to the phenyl ring, forming a hydroxylated intermediate. This is a major reaction pathway. nih.gov
Hydrogen abstraction: A hydrogen atom is abstracted from one of the N-alkyl (ethyl) groups. nih.gov
These initial reactions lead to a cascade of further oxidation steps, ultimately resulting in the breakdown of the molecule. The efficiency of these oxidation processes demonstrates that in environments where reactive oxygen species are present, such as sunlit surface waters or soils with high manganese oxide content, chemical oxidation can contribute significantly to the transformation of this compound.
Sorption and Mobility Characteristics in Soil and Sediment Systems (from a chemical interaction perspective)
The mobility of this compound in the environment is largely controlled by its sorption to soil and sediment particles. Sorption refers to the process by which a chemical binds to a solid surface. For non-ionic organic compounds like phenylurea herbicides, sorption is predominantly influenced by the organic matter content of the soil and the hydrophobicity of the chemical. nih.govnih.gov
The key chemical interactions governing sorption include:
Hydrophobic Interactions: The nonpolar phenyl ring and ethyl groups of this compound will preferentially partition from the polar water phase into the nonpolar organic matter fraction of the soil. This is the primary mechanism of sorption for this class of compounds.
Hydrogen Bonding: The hydrogen atoms on the urea bridge can act as hydrogen bond donors, potentially interacting with oxygen-containing functional groups on soil organic matter or clay minerals. nih.gov
A compound's tendency to be sorbed by soil or sediment is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). This value is closely related to the octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity. nih.gov Phenylureas with higher Kow values tend to be more strongly sorbed to soil, making them less mobile and less likely to leach into groundwater. nih.govnih.gov The sorption of phenylureas to soil generally follows the Freundlich isotherm model. nih.govnih.gov
Table 2: Octanol-Water Partition Coefficients (Log Kow) for Selected Phenylurea Herbicides
| Compound | Log Kow | Relative Hydrophobicity | Expected Sorption Potential |
|---|---|---|---|
| Monuron (B1676734) | 1.93 | Low | Low |
| Diuron | 2.87 | Moderate | Moderate |
| Linuron | 3.00 | Moderate-High | Moderate-High |
| Isoproturon | 2.50 | Moderate | Moderate |
The chemical properties of this compound, particularly its moderate hydrophobicity, suggest it will have a moderate affinity for sorption to soil organic matter. Consequently, it is expected to have low to moderate mobility in soils. nih.gov Factors such as higher soil organic matter content will increase sorption and reduce mobility, while sandy soils with low organic matter will permit greater movement and potential leaching. nih.govnih.gov
Emerging Research Directions and Future Perspectives on 1,1 Diethyl 3 Phenylurea
Development of Novel and Green Synthetic Routes with Enhanced Atom Economy
The traditional synthesis of ureas often involves hazardous reagents like phosgene (B1210022) and isocyanates, which raises significant safety and environmental concerns. Consequently, a primary focus of future research is the development of green and efficient synthetic methodologies for 1,1-Diethyl-3-phenylurea with improved atom economy. Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. mdpi.comnih.gov
One promising green alternative is the use of carbon dioxide (CO2) as a C1 building block. This approach is not only environmentally benign but also utilizes an abundant and inexpensive feedstock. The direct carbonylation of amines with CO2 presents a phosgene-free route to ureas. nih.gov Another sustainable strategy involves the use of safer phosgene substitutes, such as N,N'-Carbonyldiimidazole (CDI), which is a crystalline solid that does not produce chlorinated byproducts. nih.gov
The concept of atom economy can be illustrated by comparing different reaction types. Addition and rearrangement reactions are considered the most atom-economical as they, in theory, incorporate all reactant atoms into the final product, resulting in a 100% atom economy. nih.govresearchgate.net In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. nih.gov
Future research in the synthesis of this compound will likely focus on catalytic systems that enable the efficient use of greener carbonyl sources. The development of novel catalysts, including nanomagnetic catalysts, and the use of environmentally friendly reaction media like water or deep eutectic solvents, are expected to play a crucial role. mdpi.com Continuous flow chemistry is another area of interest, as it allows for safer handling of hazardous intermediates and can improve reaction efficiency and scalability. urfu.ru
The table below summarizes various synthetic approaches for ureas, highlighting the trend towards greener and more atom-economical methods.
| Synthetic Method | Reagents | Advantages | Disadvantages | Atom Economy |
| Traditional Methods | ||||
| Phosgene Route | Amines, Phosgene | Well-established, versatile | Highly toxic phosgene, corrosive byproducts | Low |
| Isocyanate Route | Amines, Isocyanates | High yields, readily available isocyanates | Isocyanates can be hazardous | Moderate |
| Green Alternatives | ||||
| Carbon Dioxide Route | Amines, CO2, Catalyst | Utilizes renewable feedstock, non-toxic | Often requires high pressure and temperature | High |
| Phosgene Substitutes (e.g., CDI) | Amines, CDI | Safer than phosgene, crystalline solid | Stoichiometric use of reagent | Moderate |
| Rearrangement Reactions | Primary Amides, Phenyliodine diacetate | In-situ generation of isocyanates | Use of hypervalent iodine reagent | High |
Exploration of Unconventional Chemical Transformations and Novel Derivatizations
Beyond optimizing its synthesis, researchers are exploring novel chemical transformations and derivatizations of this compound to create new molecules with unique properties and applications. The phenylurea scaffold is a versatile platform for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.
One area of exploration is the use of this compound as a building block for the synthesis of more complex molecules. For instance, phenylurea derivatives can be functionalized to create novel compounds with potential biological activity. Research has shown the synthesis of novel phenylurea derivatives by linking active groups or by creating diaryl ureas with quinoxalinone moieties. urfu.rupolymer-books.com These modifications can lead to compounds with enhanced biological activities, such as insecticidal or anticancer properties. mdpi.comurfu.ru
Another avenue of research is the derivatization of the urea (B33335) functional group itself. The nitrogen atoms of the urea can be further substituted to create more complex structures. For example, N-phenyl-N'-(substituted) phenoxy acetyl ureas have been synthesized, demonstrating the potential for creating a diverse library of compounds from a simple phenylurea starting material. nih.gov
Furthermore, the phenyl ring of this compound offers another site for chemical modification. Electrophilic aromatic substitution reactions could be employed to introduce various functional groups onto the phenyl ring, leading to a wide array of new derivatives. These derivatizations can significantly alter the electronic and steric properties of the molecule, potentially leading to new applications.
The table below provides examples of novel derivatizations of phenylureas and their potential applications.
| Derivatization Strategy | Resulting Compound Type | Potential Applications |
| Linkage of Active Groups | Complex Phenylurea Derivatives | Agrochemicals (e.g., insecticides) urfu.ru |
| Annulation Reactions | Diaryl Ureas with Heterocyclic Moieties | Medicinal Chemistry (e.g., anticancer agents) polymer-books.com |
| N-Acylation | N-acyl-N'-phenylureas | Medicinal Chemistry nih.gov |
| Formation of Schiff Bases | Phenylurea-derived Schiff Bases | Medicinal Chemistry (e.g., enzyme inhibitors) nih.gov |
Integration of Advanced Computational Modeling for Predictive Chemical Synthesis and Reactivity
Computational modeling has become an indispensable tool in modern chemistry, offering the ability to predict molecular properties, reaction outcomes, and biological activities, thereby guiding experimental efforts and accelerating the discovery process. mdpi.com For this compound, the integration of advanced computational modeling can provide valuable insights into its synthesis and reactivity, and aid in the rational design of new derivatives.
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By developing QSAR models for phenylurea derivatives, it is possible to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential. These models can identify key molecular descriptors, such as size, aromaticity, and polarizability, that influence the biological activity of these compounds. researchgate.net
Molecular docking is another computational technique that is widely used to predict the binding orientation of a small molecule to a biological target, such as an enzyme or a receptor. urfu.rupolymer-books.com For this compound and its derivatives, molecular docking can be used to understand their mechanism of action at a molecular level and to design new molecules with improved binding affinity and selectivity. nih.govurfu.ru For example, docking studies can reveal key hydrogen bonding and hydrophobic interactions between the phenylurea moiety and the active site of a protein. nih.gov
In the context of chemical synthesis, computational chemistry can be used to model reaction mechanisms and predict the feasibility of new synthetic routes. By calculating the energies of reactants, transition states, and products, it is possible to determine the most favorable reaction pathway and to optimize reaction conditions. This can be particularly useful for developing novel and green synthetic routes with enhanced atom economy.
The table below outlines the application of different computational modeling techniques in the study of phenylurea derivatives.
| Computational Technique | Application | Insights Gained |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of new derivatives. researchgate.net | Identification of key molecular features for activity. researchgate.net |
| Molecular Docking | Predicting the binding mode of molecules to biological targets. urfu.rupolymer-books.com | Understanding drug-receptor interactions at a molecular level. nih.gov |
| Density Functional Theory (DFT) | Modeling reaction mechanisms and predicting reactivity. mdpi.com | Elucidation of reaction pathways and optimization of synthetic conditions. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time. | Understanding conformational changes and binding stability. |
Interdisciplinary Research Endeavors Involving this compound in Sustainable Chemistry and Advanced Materials Design
The versatility of the phenylurea scaffold extends beyond traditional organic chemistry and into the interdisciplinary fields of sustainable chemistry and advanced materials design. Future research is poised to explore the integration of this compound and its derivatives into novel materials with unique functionalities.
In the realm of polymer chemistry , phenylureas can serve as monomers for the synthesis of polyureas. Polyureas are a class of polymers known for their excellent mechanical properties, thermal stability, and chemical resistance. nih.gov The synthesis of polyureas from this compound and suitable comonomers could lead to the development of new materials for coatings, adhesives, and elastomers. Furthermore, the incorporation of phenylurea moieties into polymer backbones can introduce specific functionalities, such as hydrogen bonding sites, which can influence the macroscopic properties of the material. The mechanosynthesis of polyureas, a solvent-free method, aligns with the principles of green chemistry. urfu.ru
The development of supramolecular materials is another exciting research direction. The urea functional group is an excellent hydrogen bond donor and acceptor, making it an ideal building block for the construction of self-assembling systems. The ability of phenylurea derivatives to form well-defined hydrogen-bonded networks can be exploited to create gels, liquid crystals, and other functional materials.
In the context of sustainable chemistry , phenylurea derivatives are being investigated for a range of applications. For example, their use as organocatalysts is an area of growing interest. The hydrogen-bonding capabilities of the urea moiety can be harnessed to catalyze a variety of organic reactions in a metal-free and environmentally friendly manner. Additionally, the biodegradability of certain phenylurea-based polymers is being explored for the development of more sustainable materials. nih.gov Phenylureas are also used as herbicides, and research into their environmental fate and biodegradation is crucial for sustainable agriculture. nih.govresearchgate.net
The table below highlights potential interdisciplinary applications of this compound.
| Research Area | Application | Potential Impact |
| Polymer Chemistry | Monomer for polyurea synthesis. nih.gov | Development of high-performance and functional polymers. |
| Materials Science | Building block for supramolecular materials. | Creation of smart materials with tunable properties. |
| Sustainable Chemistry | Organocatalysis, biodegradable materials. nih.gov | Greener chemical processes and more sustainable products. |
| Environmental Science | Study of the biodegradation of phenylurea herbicides. nih.govresearchgate.net | Development of more environmentally friendly agricultural practices. |
Q & A
Q. What are the recommended methods for synthesizing 1,1-Diethyl-3-phenylurea, and how can reaction efficiency be optimized?
this compound can be synthesized via substitution reactions involving phenyl isocyanate and diethylamine under anhydrous conditions . To optimize efficiency:
- Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic attack.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Adjust stoichiometry (e.g., 1.2:1 molar ratio of diethylamine to phenyl isocyanate) to minimize side products.
- Thermodynamic data from analogous phenylureas (e.g., ΔrH° values for urea formation) can guide temperature control (typically 0–25°C) .
Q. How should researchers characterize the structural properties of this compound?
- X-ray crystallography : Use SHELX software for structure refinement, leveraging high-resolution data to resolve bond angles and torsional strain in the urea backbone .
- Mass spectrometry : Confirm molecular weight (expected ~220.3 g/mol) via electron ionization (EI-MS) and compare with NIST reference data .
- NMR : Assign peaks using ¹H/¹³C DEPT spectra, focusing on ethyl group splitting (δ ~1.2 ppm for CH3, ~3.3 ppm for CH2) and phenyl ring protons (δ ~7.1–7.5 ppm) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences.
- Column chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for high-purity isolation.
- Monitor purity via melting point analysis (literature data for analogous compounds: 120–125°C) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reaction pathways?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the urea carbonyl (C=O) is a potential site for nucleophilic attack .
- Molecular dynamics simulations : Model solvent effects (e.g., toluene vs. DMSO) on reaction kinetics using software like Gaussian or ORCA.
- Validate predictions with experimental data (e.g., substituent effects on reaction rates in phenylurea analogs) .
Q. What experimental approaches resolve contradictions in reported biological activities of phenylurea derivatives?
- Dose-response studies : Test this compound across concentrations (e.g., 1–100 µM) in cell-based assays to clarify IC50 variability .
- Metabolic stability assays : Use liver microsomes to assess degradation rates, which may explain discrepancies in in vivo vs. in vitro efficacy .
- Structural analogs : Compare bioactivity with 1-Methyl-3-phenylurea (herbicidal activity) and 1,1'-(1,2-phenylene)bis(3-phenylurea) (antimicrobial properties) to isolate functional group contributions .
Q. How can researchers mitigate hazards during handling of this compound?
- PPE : Wear NIOSH-approved respirators (N95) and nitrile gloves to prevent inhalation/skin contact .
- Ventilation : Use fume hoods with >100 ft/min airflow during synthesis .
- First aid : For accidental exposure, rinse eyes with saline for 15 minutes and administer oxygen if inhaled .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
